

Application Notes and Protocols: Sodium Hexanitrocobaltate(III) in Geochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanitrocobaltate(III), with the chemical formula Na₃[Co(NO₂)₆], is a coordination compound that has historically served as a significant reagent in the field of analytical chemistry. In geochemical analysis, its primary application lies in the identification and quantification of potassium (K⁺) ions. This is achieved through the formation of a highly insoluble, yellow crystalline precipitate of dipotassium **sodium hexanitrocobaltate(III)** monohydrate (K₂Na[Co(NO₂)₆]·H₂O). While modern instrumental methods such as flame photometry and inductively coupled plasma (ICP) spectroscopy have largely replaced this classical technique for quantitative analysis, the **sodium hexanitrocobaltate(III)** method remains a valuable tool for qualitative and semi-quantitative applications, particularly in mineral staining.

This document provides detailed application notes and protocols for both the qualitative mineral staining and the classical quantitative gravimetric determination of potassium in geochemical samples using **sodium hexanitrocobaltate(III)**.

Qualitative Application: Staining of Potassium-Bearing Minerals

The most common contemporary use of **sodium hexanitrocobaltate(III)** in geochemistry is for the selective staining of potassium-rich feldspars (K-feldspars) in thin sections and on rock slabs. This technique allows for the rapid visual differentiation between K-feldspars (e.g., orthoclase, microcline) and plagioclase feldspars, which is crucial for petrographic analysis and mineral modal composition estimation.

The principle involves etching the surface of the silicate minerals with hydrofluoric acid (HF) to expose the potassium ions. Subsequent application of a concentrated solution of **sodium hexanitrocobaltate(III)** results in the in-situ precipitation of the yellow potassium salt directly on the surface of the K-feldspar grains.

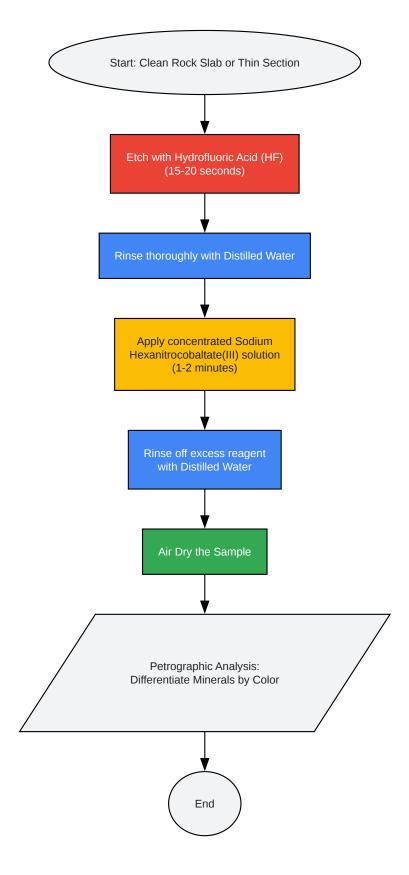
Experimental Protocol: Staining of Feldspars

Materials:

- · Rock slab or polished thin section
- Hydrofluoric acid (HF), 48% (EXTREMELY HAZARDOUS: Handle with appropriate personal protective equipment and in a fume hood)
- Sodium hexanitrocobaltate(III) solution (concentrated aqueous solution)
- · Distilled water
- Plastic or lead container for HF etching
- Plastic forceps
- Protective gloves, safety goggles, and lab coat

Procedure:

- Surface Preparation: Ensure the rock slab or thin section is clean and dry.
- Hydrofluoric Acid Etching:
 - In a well-ventilated fume hood, carefully place the sample in a plastic or lead container.


- Add 48% hydrofluoric acid to the container, ensuring the surface to be stained is fully immersed.
- The etching time is critical and depends on the rock type. A typical duration is 15-20 seconds for hand specimens and slightly less for thin sections.
- Using plastic forceps, carefully remove the sample from the HF bath.
- Rinsing: Immediately and thoroughly rinse the etched surface with a gentle stream of distilled water to remove all traces of HF.
- Staining:
 - While the sample is still wet, apply a concentrated solution of sodium
 hexanitrocobaltate(III). This can be done by immersing the sample in the solution or by
 applying the solution with a dropper.
 - Allow the reagent to react with the surface for 1-2 minutes.[1]
- Final Rinsing and Drying:
 - Thoroughly rinse the stained surface with distilled water to remove the excess reagent.
 - Allow the sample to air dry completely.

Expected Results:

- Potassium Feldspars: Stained a distinct bright yellow.
- Plagioclase Feldspars: Appear chalky white.[1]
- Quartz: Remains gray and translucent.[1][2]
- Micas: Generally remain unaffected (white or black depending on the variety).[2]

Workflow for Mineral Staining

Click to download full resolution via product page

Caption: Workflow for the qualitative staining of potassium-bearing feldspars.

Quantitative Application: Gravimetric Determination of Potassium

This classical method involves the complete dissolution of a silicate rock sample, removal of interfering ions, and the subsequent precipitation of potassium as $K_2Na[Co(NO_2)_6]\cdot H_2O$. The precipitate is then washed, dried, and weighed. The potassium content is calculated from the weight of the precipitate. It is important to note that this method has been largely supplanted by modern instrumental techniques due to being time-consuming and susceptible to interferences. [2]

Principle of Gravimetric Determination

The gravimetric determination of potassium relies on the following reaction:

$$2K^{+} + Na^{+} + [Co(NO_{2})_{6}]^{3-} + H_{2}O \rightarrow K_{2}Na[Co(NO_{2})_{6}]\cdot H_{2}O$$
 (s)

The low solubility of the resulting double salt allows for its quantitative precipitation.

Experimental Protocol: Gravimetric Determination of Potassium in Silicate Rocks

This protocol is a generalized procedure based on classical analytical chemistry principles, including the J. Lawrence Smith method for alkali metal extraction from silicates.

Materials:

- Powdered silicate rock sample (passed through a 100-mesh sieve)
- Calcium carbonate (CaCO₃), ammonia-free
- Ammonium chloride (NH₄Cl)
- Hydrochloric acid (HCI), concentrated and dilute solutions
- Ammonium hydroxide (NH4OH)
- Ammonium carbonate solution ((NH₄)₂CO₃)

- Sodium hexanitrocobaltate(III) reagent solution
- Wash solution (e.g., dilute acetic acid or a saturated solution of the precipitate)
- Ethanol
- Platinum crucible and lid
- Meker burner or muffle furnace
- Beakers, funnels, and filter paper (ashless)
- Gooch crucible or sintered glass crucible
- Drying oven
- Desiccator
- Analytical balance

Procedure:

- Sample Decomposition (J. Lawrence Smith Method):
 - Accurately weigh approximately 0.5 g of the finely powdered rock sample.
 - In a platinum crucible, thoroughly mix the sample with an equal weight of ammonium chloride and about eight times its weight of calcium carbonate.
 - Heat the crucible gradually in a muffle furnace, starting at a low temperature and slowly increasing to about 1000-1200 °C. Maintain this temperature for 40-60 minutes.
 - Allow the crucible to cool. The sintered cake should detach easily.
- Leaching of Alkali Metals:
 - Place the sintered cake in a beaker and add about 50-75 mL of distilled water.
 - Heat on a steam bath until the cake disintegrates completely.

 Filter the solution to separate the soluble alkali metal chlorides from the insoluble calcium silicate and other components. Wash the residue thoroughly with hot water containing a small amount of ammonium hydroxide.

Removal of Calcium:

- To the filtrate, add ammonium hydroxide and ammonium carbonate solution to precipitate the calcium as calcium carbonate.
- Heat to boiling to coagulate the precipitate, then allow it to settle.
- Filter and wash the precipitate with hot water.
- Removal of Ammonium Salts:
 - Evaporate the filtrate to dryness in a platinum dish.
 - Carefully heat the dish to a dull red heat to volatilize the ammonium salts.
- Precipitation of Potassium:
 - Dissolve the residue (containing NaCl and KCl) in a small amount of water.
 - Acidify the solution with a few drops of acetic acid.
 - Add an excess of the sodium hexanitrocobaltate(III) reagent solution with constant stirring.
 - Allow the mixture to stand for at least two hours, or preferably overnight, to ensure complete precipitation.
- Filtration and Washing:
 - Filter the yellow precipitate through a pre-weighed Gooch or sintered glass crucible.
 - Wash the precipitate several times with a suitable wash solution to remove any excess reagent and soluble salts.
 - Finally, wash the precipitate with a small amount of ethanol to aid in drying.

- Drying and Weighing:
 - Dry the crucible and precipitate in an oven at 110 °C to a constant weight.
 - Cool the crucible in a desiccator and weigh it accurately.
- Calculation:
 - Calculate the weight of potassium from the weight of the K₂Na[Co(NO₂)₆]·H₂O precipitate
 using the appropriate gravimetric factor.

Quantitative Data

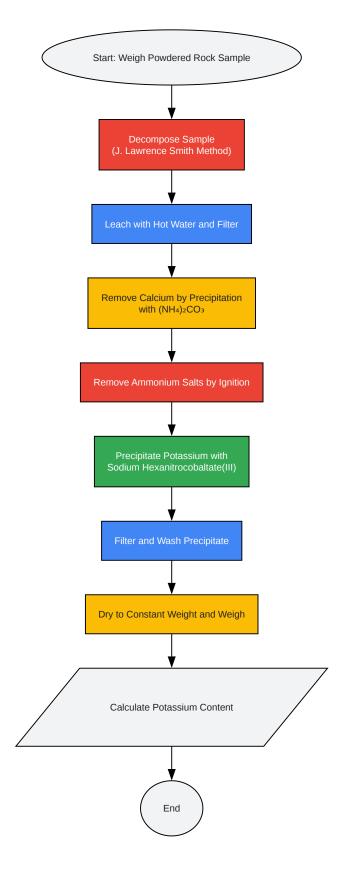

Obtaining recent, validated quantitative data for the gravimetric determination of potassium in geochemical reference materials using **sodium hexanitrocobaltate(III)** is challenging, as this method is seldom used in modern geochemical laboratories. The accuracy and precision are highly dependent on the skill of the analyst and the complexity of the sample matrix. Historically, the method was considered accurate, but prone to errors from interferences.

Table 1: Potential Interferences in Gravimetric Potassium Analysis

Interfering Ion	Nature of Interference	Mitigation Strategy
Ammonium (NH ₄ +)	Forms an insoluble precipitate with the reagent, leading to positively biased results.	Removal of ammonium salts by ignition before the precipitation step.
Rubidium (Rb+), Cesium (Cs+), Thallium (TI+)	These ions also form insoluble precipitates with sodium hexanitrocobaltate(III), causing positive interference.[3]	These ions are typically present in low concentrations in most silicate rocks and are often not corrected for in classical analysis. For high-precision work, prior separation would be necessary.

Workflow for Gravimetric Potassium Determination

Click to download full resolution via product page

Caption: Generalized workflow for the gravimetric determination of potassium.

Conclusion

Sodium hexanitrocobaltate(III) remains a useful reagent in geochemical analysis, primarily for the qualitative staining of potassium-bearing minerals. This application provides a rapid and effective means of mineral identification in petrographic studies. While its role in quantitative analysis has diminished with the advent of modern instrumental methods, the principles of the gravimetric determination of potassium using this reagent are a valuable illustration of classical analytical chemistry techniques. For quantitative purposes, methods such as flame photometry or ICP-OES are now the standard, offering greater speed, sensitivity, and fewer interferences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ia800805.us.archive.org [ia800805.us.archive.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. A manual of modified analytical procedures for conventional rock analysis [pubs.usgs.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Hexanitrocobaltate(III) in Geochemical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081101#application-of-sodium-hexanitrocobaltate-iii-in-geochemical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com